

Application Notes and Protocols: Isodecyl Nonyl Phthalate and Diisodecyl Phthalate as Analytical Standards

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Compound of Interest

Compound Name: *Isodecyl nonyl phthalate*

Cat. No.: *B15175060*

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Isodecyl nonyl phthalate, more commonly referred to as Diisononyl phthalate (DINP), and Diisodecyl phthalate (DIDP) are high molecular weight phthalate esters extensively used as plasticizers to impart flexibility and durability to polyvinyl chloride (PVC) and other polymers[1][2]. Due to their widespread use in consumer products, including toys, building materials, and food packaging, there is a potential for human exposure through migration from these products[2][3][4]. Regulatory bodies worldwide have established limits on the allowable content of these phthalates in various products, particularly those intended for children[1][5].

Accurate quantification of DINP and DIDP is crucial for regulatory compliance, quality control, and risk assessment. This necessitates the use of well-characterized reference materials and validated analytical methods. Certified Reference Materials (CRMs), such as those provided by the National Institute of Standards and Technology (NIST), serve as a benchmark for method validation and ensuring the accuracy of analytical results[6][7]. This document provides detailed application notes and protocols for the use of **isodecyl nonyl phthalate** and diisodecyl phthalate as analytical standards.

It is important to note that commercial DINP and DIDP are complex mixtures of isomers, which can present analytical challenges in chromatographic separation and quantification[1][5][8][9].

Data Presentation

Table 1: Physicochemical Properties of Diisononyl Phthalate (DINP) and Diisodecyl Phthalate (DIDP)

Property	Diisononyl Phthalate (DINP)	Diisodecyl Phthalate (DIDP)
Synonyms	Isodecyl nonyl phthalate	DIDP, Palatinol Z, Vestinol DZ
CAS Number	28553-12-0 (mixture of isomers)	26761-40-0, 68515-49-1 (mixture of isomers)
Molecular Formula	C ₂₆ H ₄₂ O ₄	C ₂₈ H ₄₆ O ₄
Molecular Weight	418.6 g/mol	446.7 g/mol [10]
Appearance	Clear, viscous liquid	Clear, viscous liquid [10]

Table 2: Analytical Techniques and Typical Parameters for Phthalate Analysis

Technique	Common Application	Key Parameters
Gas Chromatography-Mass Spectrometry (GC-MS)	Quantification in various matrices, including plastics and environmental samples.[5][11]	Column: Non-polar or mid-polar capillary columns (e.g., Rtx-440, Rxi-XLB, DB-35ms). [8][9][12] Injection: Splitless mode.[11] Detection: Selected Ion Monitoring (SIM) for enhanced sensitivity and specificity.[5][11] Quantitation Ions: Specific ions unique to each phthalate are monitored. [5]
High-Performance Liquid Chromatography (HPLC) with UV or MS Detection	Analysis of phthalates in liquid samples and polymer extracts. [13][14][15][16]	Column: Reversed-phase C18 or Phenyl-Hexyl.[13][15] Mobile Phase: Gradient elution with acetonitrile/methanol and water/buffer.[13][15][16] Detection: UV detection at ~228-230 nm or mass spectrometry.[13][15]

Experimental Protocols

Protocol 1: Determination of DINP and DIDP in PVC using GC-MS

This protocol is a generalized procedure based on common industry practices and regulatory methods.

1. Sample Preparation (Solid Matrix)

- 1.1. Dissolution: Accurately weigh approximately 0.05 g of the shredded PVC sample into a glass vial.[13]
- 1.2. Solvent Addition: Add 5 mL of tetrahydrofuran (THF) to dissolve the polymer.[13]

- 1.3. Precipitation: Precipitate the PVC by adding 10 mL of methanol.[13]
- 1.4. Extraction: After the polymer has settled, filter the supernatant through a 0.45 μ m syringe filter.[13] The filtrate contains the extracted phthalates.
- 1.5. Concentration: Evaporate the filtrate to dryness under a gentle stream of nitrogen.
- 1.6. Reconstitution: Reconstitute the residue in a known volume (e.g., 1 mL) of a suitable solvent like hexane or methylene chloride.[11][12]
- 1.7. Internal Standard: Add an appropriate internal standard (e.g., a deuterated phthalate) to the final extract before analysis.[17][18]

2. GC-MS Analysis

- 2.1. Instrument: Gas chromatograph coupled to a mass spectrometer.
- 2.2. Column: A non-polar or mid-polar capillary column, such as a 30 m x 0.25 mm ID x 0.25 μ m film thickness column (e.g., Rtx-440 or Rxi-XLB).[8][9]
- 2.3. Carrier Gas: Helium at a constant flow rate (e.g., 1-2 mL/min).[19]
- 2.4. Oven Temperature Program:
 - Initial temperature: 100°C, hold for 1 minute.
 - Ramp: 10-20°C/minute to 300-320°C.
 - Final hold: 5-10 minutes.
 - (Note: The temperature program should be optimized for the specific column and analytes of interest.)
- 2.5. Injector: Splitless mode, temperature at 280-300°C.
- 2.6. Mass Spectrometer:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.

- Acquisition Mode: Selected Ion Monitoring (SIM) for target phthalates. Full scan mode can be used for initial identification.[5]
- Quantitation Ions: Monitor characteristic ions for DINP and DIDP (e.g., m/z 149, 167, 293 for DINP).

3. Calibration and Quantification

- Prepare a series of calibration standards of DINP and DIDP in the same solvent as the sample extract, each containing the internal standard at a constant concentration.
- Generate a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.
- Quantify the amount of DINP and DIDP in the sample by comparing the peak area ratios from the sample to the calibration curve.

Protocol 2: Determination of DINP and DIDP in Aqueous Samples using HPLC-UV

This protocol provides a general method for analyzing phthalates in liquid matrices.

1. Sample Preparation (Liquid Matrix)

- 1.1. Solid-Phase Extraction (SPE):
 - Condition a C18 SPE cartridge with methanol followed by water.
 - Load a known volume of the aqueous sample onto the cartridge.
 - Wash the cartridge with a low percentage of organic solvent in water to remove interferences.
 - Elute the phthalates with a suitable organic solvent like acetonitrile or methanol.
- 1.2. Liquid-Liquid Extraction (LLE):

- Alternatively, perform a liquid-liquid extraction of the aqueous sample with a water-immiscible solvent such as hexane or dichloromethane.[3]
- 1.3. Concentration and Reconstitution: Evaporate the eluate or extract and reconstitute in the mobile phase.

2. HPLC-UV Analysis

- 2.1. Instrument: High-Performance Liquid Chromatograph with a UV detector.
- 2.2. Column: A reversed-phase column, such as a C18 or Phenyl-Hexyl column (e.g., 4.6 x 150 mm, 5 μ m).[13][15]
- 2.3. Mobile Phase: A gradient of water (A) and acetonitrile or methanol (B).
 - Example Gradient: Start with a higher percentage of A, and gradually increase the percentage of B over the run time to elute the more non-polar phthalates.
- 2.4. Flow Rate: 0.8 - 1.2 mL/min.
- 2.5. Column Temperature: 30-40°C.
- 2.6. Detector: UV detector set at approximately 228 nm.[13]

3. Calibration and Quantification

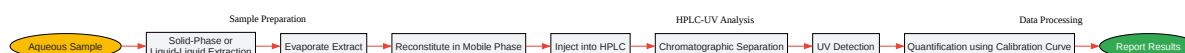
- Prepare calibration standards of DINP and DIDP in the mobile phase.
- Generate a calibration curve by plotting the peak area against the concentration.
- Quantify the phthalates in the sample by comparing their peak areas to the calibration curve.

Mandatory Visualization



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Caption: Workflow for DINP/DIDP analysis in solid samples.



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Caption: Workflow for DINP/DIDP analysis in liquid samples.

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